

# AZD4144: A Technical Deep Dive into a Novel NLRP3 Inflammasome Inhibitor

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## Compound of Interest

Compound Name: AZD4144  
Cat. No.: B15614689

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of **AZD4144**, a potent and selective inhibitor of the NLRP3 inflammasome. This document details the scientific journey from lead identification to preclinical evaluation and early clinical assessment, offering valuable insights for researchers and professionals in the field of drug discovery and development.

## Introduction

**AZD4144** is an investigational small molecule developed by AstraZeneca that directly targets and inhibits the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of stimuli, triggers the release of pro-inflammatory cytokines, including interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as in cardiorenal conditions. **AZD4144** has emerged as a clinical candidate for the treatment of such disorders and is currently undergoing Phase I clinical trials.[1]

## Discovery and Lead Optimization

The journey to identify **AZD4144** began with a screening campaign that led to a promising pyrrolotriazine core. Initial lead compounds, however, were plagued with liabilities, including off-

target effects and toxicities such as phospholipidosis, genotoxicity, and inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, a key concern for cardiac safety.

A systematic structure-activity relationship (SAR) campaign was undertaken to mitigate these issues while maintaining or improving potency against the NLRP3 inflammasome. This effort involved modifications to the core scaffold and its substituents, ultimately leading to the identification of **AZD4144**, a compound with a favorable balance of potency, selectivity, and preclinical safety.

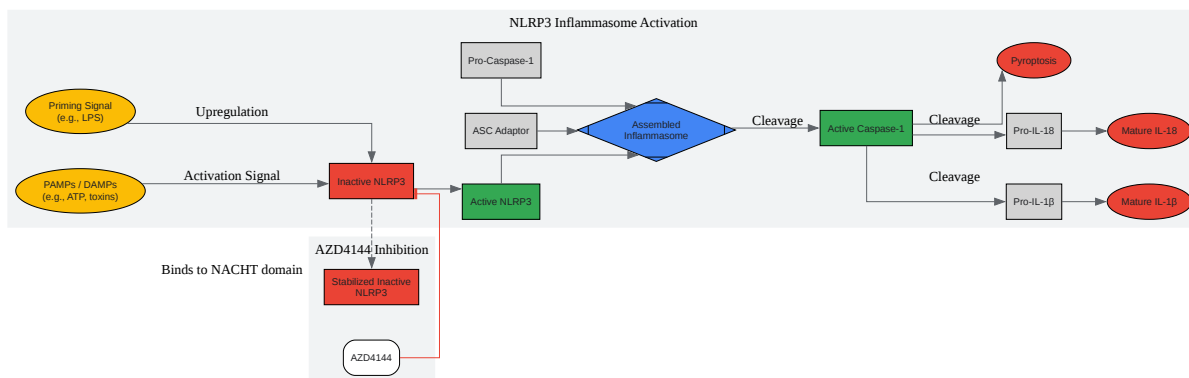
## Structure-Activity Relationship (SAR)

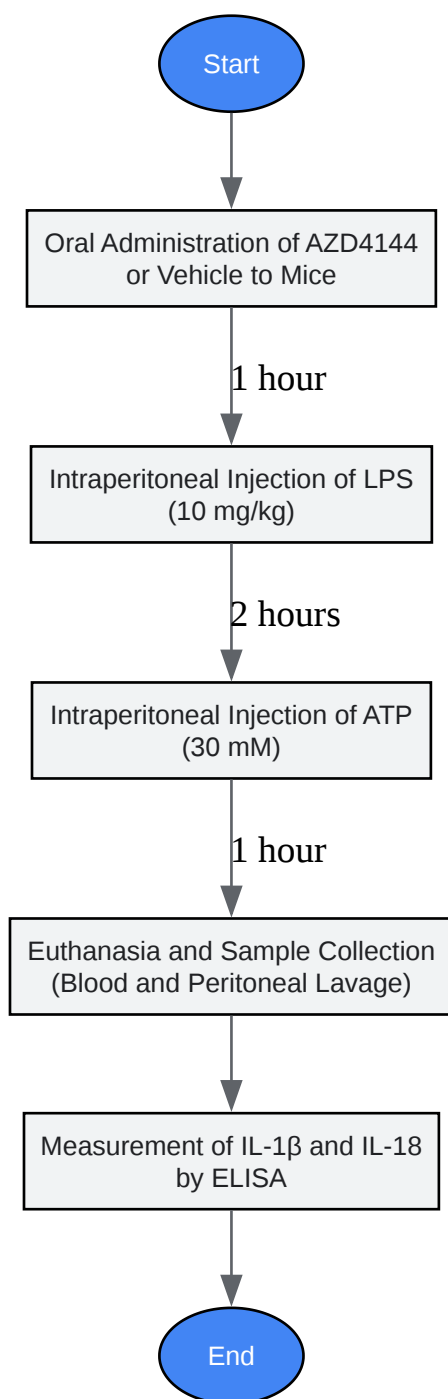
The following table summarizes the structure-activity relationship of key compounds in the optimization process leading to **AZD4144**.

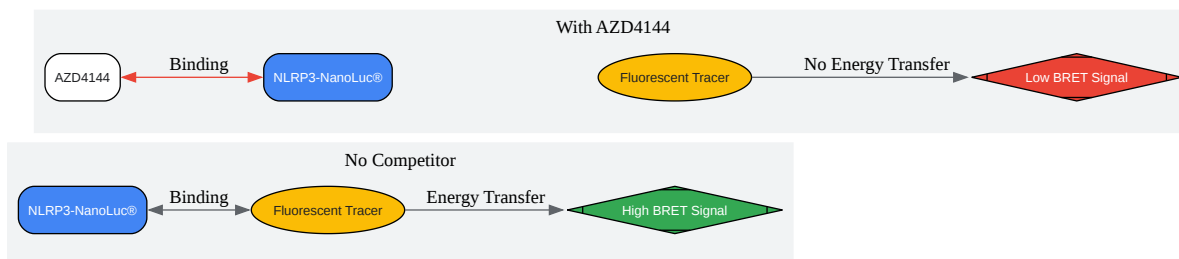
Compound ID	R1	R2	NLRP3 IC50 (nM)	hERG IC50 (μM)	Key Observations
Lead Series	Various	Various	Potent	<1	Initial hits showed significant hERG liability.
AZ-1778	Modified	Modified	Potent	Moderate	Improved hERG profile but other toxicities observed.
AZ-7773	Modified	Modified	Potent	Improved	Risk of phospholipidosis identified.
AZ-2079	Modified	Modified	Potent	Improved	Genotoxicity concerns arose from micronucleus formation.
AZD4144	Optimized	Optimized	76	>30	Potent, selective, and with a good in vitro safety profile.

## Mechanism of Action

**AZD4144** exerts its inhibitory effect through direct binding to the NLRP3 protein.[1][2][3] Specifically, it targets the NACHT (NAIP, CIITA, HET-E, and TP1) domain, which contains the ATP-hydrolysis motif.[1] By binding to this region, **AZD4144** is believed to stabilize the inactive conformation of the NLRP3 protein, thereby preventing its ATP-dependent oligomerization and the subsequent assembly of the inflammasome complex. This mechanism of action has been elucidated through various biophysical and cellular assays, including nanoBRET technology.[1]







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